molecular formula C12H9N B1244315 6H-benzo[de]isoquinoline

6H-benzo[de]isoquinoline

Cat. No.: B1244315
M. Wt: 167.21 g/mol
InChI Key: LCUJKHVOYDSFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-benzo[de]isoquinoline is a benzo[de]isoquinoline. It is a tautomer of a 4H-benzo[de]isoquinoline and a 1H-benzo[de]isoquinoline.

Scientific Research Applications

Synthesis and Chemical Properties

  • A new method for synthesizing 4H-benzo[de]isoquinolin-4-ones was developed, highlighting the versatile reactions of 6H-benzo[de]isoquinoline derivatives with 1,3,5-triazines (Aksenov et al., 2009).
  • This compound derivatives were used in the synthesis of analogs of naturally occurring alkaloids, demonstrating the compound's utility in organic synthesis (Carty et al., 1984).

Photophysical and Fluorescent Properties

  • Studies on 1,8-naphthalimide derivatives related to this compound show interesting photophysical properties, such as aggregation-enhanced emission in nanoaggregates, which can be useful in material science (Srivastava et al., 2016).
  • Fluorophores based on this compound derivatives were synthesized and showed promising results in fluorescence studies, indicating potential applications in bioimaging and diagnostics (Singh & Singh, 2007).

Cancer Research and Therapeutics

  • NAP-6 and 10-Cl-BBQ, AhR ligands derived from this compound, demonstrated selective breast cancer cytotoxicity in vitro, suggesting potential in targeted cancer therapy (Baker et al., 2020).
  • The compound NAP-6, a this compound derivative, showed high potency and selectivity in targeting breast cancer via the aryl hydrocarbon receptor pathway, indicating a novel approach to cancer treatment (Gilbert et al., 2020).

Chemosensor Development

  • New derivatives of benzo[de]isoquinoline-1,3-dione exhibited high selectivity in chemosensor applications for anion determination, showcasing the compound's potential in analytical chemistry (Толпыгин et al., 2013).

Fluorescent Probe Development

  • A fluorescent probe based on this compound derivative was developed for detecting DTT, highlighting its application in biological and biochemical research (Sun et al., 2018).

Melatonin Receptor Research

  • Compounds derived from 6H-isoindolo[2,1-a]indoles and related to 6H-benzo[de]isoquinolines were prepared to investigate the melatonin receptor, contributing to neuropharmacology research (Faust et al., 2000).

Antimicrobial Activity

  • Aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones showed potent antibacterial and antifungal activities, suggesting applications in developing new antimicrobial agents (Kuran et al., 2012).

Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

6H-benzo[de]isoquinoline

InChI

InChI=1S/C12H9N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-3,5-8H,4H2

InChI Key

LCUJKHVOYDSFCY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C1=CC=CC3=CN=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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